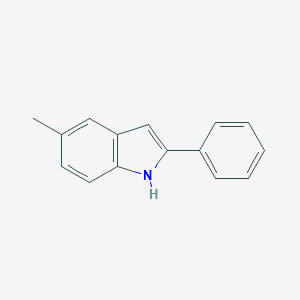

5-Methyl-2-phenyl-1H-indole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101085. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTUUXPCFNLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074692 | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-36-9 | |

| Record name | 5-Methyl-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthetic History of 5-Methyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-phenyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of various therapeutic agents. This technical guide provides a comprehensive overview of its discovery, tracing back to the foundational principles of indole synthesis, and its synthetic history, with a focus on the classical Fischer indole synthesis and other relevant methodologies. Detailed experimental protocols, comparative data on synthetic routes, and a summary of its biological activities are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological importance. The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The compound this compound, a synthetic derivative, has emerged as a valuable building block for novel therapeutic agents due to the unique electronic and steric properties conferred by the methyl and phenyl substituents.[3][4]

Discovery and Historical Context

While a specific date and individual credited with the first "discovery" of this compound are not prominently documented, its synthesis is intrinsically linked to the groundbreaking work of Emil Fischer. In 1883, Fischer reported a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] This reaction, now famously known as the Fischer indole synthesis , became the cornerstone for the preparation of a vast array of substituted indoles, including this compound.

The logical synthesis of this specific molecule would have followed from the application of Fischer's method using p-tolylhydrazine and acetophenone. The history of this compound is therefore a direct extension of the history of this powerful synthetic tool.

Caption: Historical development leading to the synthesis of this compound.

Synthetic History and Methodologies

The synthesis of this compound has been dominated by the Fischer indole synthesis due to its robustness and versatility. However, other methods for constructing the 2-phenylindole scaffold have also been developed.

Fischer Indole Synthesis

The most common and historically significant method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from p-tolylhydrazine and acetophenone.[5]

Caption: General workflow of the Fischer indole synthesis for this compound.

Experimental Protocols:

A typical laboratory procedure involves the reaction of p-tolylhydrazine hydrochloride with acetophenone in the presence of an acid catalyst.[5]

Protocol 1: Classical Approach

-

Materials: p-Tolylhydrazine hydrochloride, Acetophenone, Glacial Acetic Acid, Ethanol.[5]

-

Procedure:

-

Dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.

-

Add acetophenone (1 equivalent) and a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone.

-

Add glacial acetic acid to serve as the solvent and catalyst.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into cold water to precipitate the crude product.

-

Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

-

Comparative Synthesis Data:

| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) |

| Fischer Indole Synthesis | p-Tolylhydrazine, Acetophenone | Glacial Acetic Acid / ZnCl₂ | Reflux, 2-4 h | 70-85 |

| Larock Indole Annulation | 4-Methyl-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room Temperature, 12 h | 65-75 |

| Bischler-Möhlau Synthesis | α-Bromoacetophenone, p-Toluidine | p-Toluidine hydrobromide | Microwave, 600W, 1-2 min | 50-70 |

Note: Yields for Larock and Bischler-Möhlau are generalized for 2-phenylindoles and may vary for the 5-methyl derivative.

Modern Synthetic Alternatives

While the Fischer synthesis is prevalent, modern palladium-catalyzed methods offer milder reaction conditions. The Larock indole synthesis , for example, involves the annulation of an o-haloaniline with an alkyne. For this compound, this would involve the reaction of 4-methyl-2-iodoaniline with phenylacetylene.

Another classical approach is the Bischler-Möhlau indole synthesis , which uses an α-halo-ketone and an excess of an aniline.

Biological Activities and Therapeutic Potential

While extensive biological data for the unsubstituted this compound is limited in publicly available literature, the broader family of 2-phenyl-1H-indole and 5-methyl-indole derivatives has been the subject of significant research.[2] The primary biological activities associated with this class of compounds are anticancer, anti-inflammatory, and antimicrobial effects.[4]

Quantitative Biological Data for Structurally Related Analogs:

| Compound Type | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) |

| 1-Benzyl-5-methyl-2-(4-sulfamoylphenyl)-1H-indole | Anti-inflammatory | COX-2 Inhibition | Varies (e.g., 75.6% inhibition in vivo)[4] |

| 3-substituted-5-methyl-2-phenyl-1H-indoles | Anticancer | Human cancer cell lines | Varies by substitution |

| 5-Methylindole derivatives | Antimicrobial | S. aureus, E. coli, M. tuberculosis | Varies (e.g., effective against persisters) |

| 2-Phenylindole derivatives | Antitubercular | M. tuberculosis H37Rv | 0.0625 - 0.125 µg/mL (for N-phenyl derivatives)[7] |

Note: The data presented is for derivatives and analogs, illustrating the therapeutic potential of the core scaffold.

Potential Signaling Pathways:

The anticancer effects of many indole derivatives are attributed to their interaction with key cellular signaling pathways.

-

Inhibition of Tubulin Polymerization: Many 2-phenylindole derivatives have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.[5]

-

Modulation of Pro-survival Pathways: Indole derivatives have been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells.[1]

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some indole derivatives.[1]

Conclusion

This compound, a product of classical organic synthesis, continues to be a relevant and important scaffold in modern medicinal chemistry. Its synthetic history is firmly rooted in the Fischer indole synthesis, a testament to the enduring power of this reaction. While modern methods provide alternative routes, the Fischer synthesis remains a practical and efficient choice. The diverse biological activities exhibited by its derivatives, particularly in the realms of oncology and infectious diseases, ensure that this compound will remain a focus of research and development for the foreseeable future. This guide provides a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. omicsonline.org [omicsonline.org]

- 5. benchchem.com [benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Methyl-2-phenyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds, including many pharmaceuticals. The strategic placement of a methyl group at the 5-position and a phenyl group at the 2-position of the indole ring can significantly influence its physicochemical properties and biological activity. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant synthetic and biological pathways.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₅H₁₃N | - | [1] |

| Molecular Weight | 207.27 g/mol | - | [1][2] |

| Appearance | Off-white to light yellow solid | Experimental | [1] |

| Melting Point | 214-215 °C | Experimental | [1] |

| Boiling Point | 404.2 ± 14.0 °C | Predicted | [1] |

| Density | 1.129 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 16.97 ± 0.30 | Predicted | [1] |

| logP | Not available | - | - |

| Solubility | Not explicitly available; likely soluble in organic solvents like ethanol, acetone, and ethyl acetate, and insoluble in water. | Inferred |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standardized experimental protocols applicable to this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4]

-

Measurement:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point, and then the heating rate is reduced to 1-2 °C per minute. The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is T₁-T₂.

-

Thiele Tube: The capillary tube is attached to a thermometer. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently with a Bunsen burner to ensure uniform heat distribution. The melting range is recorded as described above.

-

Determination of Boiling Point (for high-boiling solids)

For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The Thiele tube method can be adapted for this purpose.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or other heat source

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is heated in a Thiele tube.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: water, ethanol, acetone, ethyl acetate, 5% aqueous HCl, 5% aqueous NaOH

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

To each tube, 1 mL of a different solvent is added.

-

The tubes are agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.[7]

-

The mixture is allowed to stand, and the solubility is observed. A compound is considered soluble if no solid particles are visible.

-

Solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8]

Determination of pKa

The pKa of the indole N-H proton can be determined by potentiometric titration, although it is very weakly acidic.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Suitable organic solvent/water mixture (e.g., ethanol/water)

Procedure:

-

A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., 50% ethanol/water) in a beaker.

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with the standardized NaOH solution, adding small increments of the titrant.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining logP.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

A known concentration of this compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel or test tube.

-

The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[11]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.[12]

Visualizations

Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. The synthesis of this compound typically proceeds via the reaction of p-tolylhydrazine with acetophenone in the presence of an acid catalyst.

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Signaling Pathway: Inhibition of Tubulin Polymerization by Indole Derivatives

Many indole derivatives have been shown to exhibit anticancer activity by interfering with microtubule dynamics. They can bind to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division.[13][14]

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.

References

- 1. 5-METHYL-2-PHENYLINDOLE | 13228-36-9 [chemicalbook.com]

- 2. This compound | 13228-36-9 | Benchchem [benchchem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the compound 5-Methyl-2-phenyl-1H-indole. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this indole derivative, which serves as a valuable scaffold in medicinal chemistry and drug discovery. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the key spectroscopic features in a clear, tabular format for ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the indole and phenyl rings, the N-H proton, and the methyl group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | ~ 8.1 | Broad Singlet | - |

| Phenyl-H (ortho) | ~ 7.6 | Doublet | ~ 7-8 |

| Phenyl-H (meta, para) | ~ 7.2 - 7.5 | Multiplet | - |

| Indole-H4 | ~ 7.4 | Doublet | ~ 8-9 |

| Indole-H6 | ~ 7.0 | Doublet | ~ 8-9 |

| Indole-H7 | ~ 7.2 | Singlet | - |

| Indole-H3 | ~ 6.7 | Singlet | - |

| Methyl-H (C5) | ~ 2.4 | Singlet | - |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Indole) | ~ 138 |

| C3a (Indole) | ~ 136 |

| C7a (Indole) | ~ 135 |

| C-ipso (Phenyl) | ~ 132 |

| C5 (Indole) | ~ 130 |

| C-para (Phenyl) | ~ 129 |

| C-meta (Phenyl) | ~ 128 |

| C-ortho (Phenyl) | ~ 125 |

| C4 (Indole) | ~ 122 |

| C6 (Indole) | ~ 120 |

| C7 (Indole) | ~ 110 |

| C3 (Indole) | ~ 102 |

| CH₃ (Methyl) | ~ 21 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1300 - 1100 | Medium |

| C-H Bending (out-of-plane) | 680 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₃N), the nominal molecular weight is 207 g/mol .

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃N |

| Nominal Mass | 207 amu |

| Monoisotopic Mass | 207.1048 Da |

| Key MS Fragments (m/z) | 207 (M⁺, Molecular Ion), 206 ([M-H]⁺, Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic and spectrometric data are crucial for reproducibility and data integrity.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak is used for calibration (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak is used for calibration (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC-MS).

-

Mass Range: m/z 50-500.

-

Scan Rate: 1-2 scans/second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility and Stability of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 5-Methyl-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry.[1][2] Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines robust experimental protocols and data presentation strategies based on established principles for analogous indole derivatives and regulatory guidelines.

Physicochemical Properties

This compound is an indole derivative with a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .[3] Its structure, featuring a substituted indole nucleus, suggests potential for a range of pharmacological activities.[1][2] The presence of the methyl group at the 5-position generally increases lipophilicity, which can influence cell permeability and binding to target proteins.[2]

Solubility Assessment

The solubility of a compound is a critical determinant of its biological activity and developability. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[4][5][6] This high-throughput screening method is valuable in early drug discovery to identify potential solubility liabilities.[4][7]

2.1.1 Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method to estimate the kinetic solubility of this compound.[8]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the initial well of each row.[8] Add 100 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all other wells in the rows.[8]

-

Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row to create a range of concentrations.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours) with gentle shaking.[5][9]

-

Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or by visual inspection.[6][9]

-

Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by centrifugation or filtration, and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents its true solubility. This is a critical parameter for formulation development.[10]

2.2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to each vial.[11]

-

Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[10]

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several factors:

-

pH: As an indole derivative with a basic amine character, its solubility is expected to increase in acidic conditions due to the protonation of the indole nitrogen.[8]

-

Co-solvents: The use of organic co-solvents such as ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol can enhance the solubility of poorly soluble compounds.[8]

-

Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that increase the aqueous solubility of hydrophobic molecules.[8]

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured table.

| Solubility Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 0.1 M Phosphate Buffer, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Insert Data] | [Insert Data] |

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[14][15]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[14] The goal is to achieve a target degradation of 5-20%.[14][16]

3.1.1 Experimental Protocols for Forced Degradation

A single batch of this compound should be subjected to the following stress conditions:[14][17]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N HCl.

-

Reflux the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[18]

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound and add 0.1 N NaOH.

-

Reflux at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[18]

-

Neutralize the solution prior to analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80°C) for a specified duration.[14]

-

-

Photolytic Degradation:

-

Expose the solid compound or its solution to a light source that produces combined visible and ultraviolet outputs.[14]

-

The total exposure should be justified, for example, not less than 1.2 million lux hours and 200 watt-hours per square meter.[19]

-

A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

-

Analytical Method

A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS), is required to separate and quantify the parent compound from its degradation products.[14] The method must be validated to ensure specificity, accuracy, precision, and linearity.

Data Presentation: Stability

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Reagent/Condition | Duration | Assay of this compound (%) | Number of Degradants | Major Degradant (% Area) |

| Acid Hydrolysis | 0.1 N HCl | [Time] | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH | [Time] | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂ | [Time] | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C | [Time] | [Data] | [Data] | [Data] |

| Photolytic (Solid) | UV/Vis Light | [Exposure] | [Data] | [Data] | [Data] |

Visualizations

Experimental Workflow for Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Workflow for Forced Degradation Studies

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-METHYL-2-PHENYLINDOLE | 13228-36-9 [chemicalbook.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. onyxipca.com [onyxipca.com]

- 18. ijrpp.com [ijrpp.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Blueprint of 5-Methyl-2-phenyl-1H-indole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide delves into the core quantum chemical calculations for a specific derivative, 5-Methyl-2-phenyl-1H-indole, providing a foundational understanding for researchers engaged in computational drug design and development. This document outlines the theoretical framework, computational methodologies, and interpretation of key quantum chemical descriptors. By elucidating the electronic structure, reactivity, and vibrational properties of this molecule, we aim to provide a roadmap for the rational design of novel therapeutics based on the indole scaffold.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into the intrinsic properties of molecules. These in silico methods allow for the prediction of molecular structure, reactivity, and spectroscopic properties, thereby guiding the synthesis and evaluation of new chemical entities. For molecules like this compound, understanding properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and vibrational modes is crucial for predicting their behavior in biological systems.[2][3]

Density Functional Theory (DFT) has emerged as a workhorse for these calculations due to its favorable balance of accuracy and computational cost.[4] This guide will focus on the application of DFT methods to characterize this compound.

Methodology: A Standard Computational Protocol

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps. The following protocol is based on widely accepted computational chemistry practices.[5][6]

Molecular Structure Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

-

Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular building software.

-

Computational Method: Density Functional Theory (DFT) is employed, commonly using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is typically chosen to provide a good balance between accuracy and computational expense.[7]

-

Optimization Algorithm: An iterative algorithm, such as the Berny optimization, is used to locate the stationary point on the potential energy surface corresponding to a minimum.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

Experimental Protocol:

-

Computational Method and Basis Set: The same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization must be employed.

-

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated.

-

Analysis of Results:

-

Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one imaginary frequency indicates a transition state.

-

Vibrational Modes: The calculated frequencies correspond to the vibrational modes of the molecule (stretches, bends, torsions). These can be compared with experimental IR and Raman spectra for validation.[4]

-

Electronic Property Calculations

Once a stable geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Experimental Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the desired level of theory.

-

Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[2][3]

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.[3]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the van der Waals surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation: Calculated Properties of this compound

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-C3 | 1.39 |

| N1-C2 | 1.38 | |

| C5-CH3 | 1.51 | |

| C2-C(phenyl) | 1.48 | |

| Bond Angle | C2-N1-C8a | 108.5 |

| N1-C2-C3 | 110.2 | |

| Dihedral Angle | C3-C2-C(phenyl)-C(phenyl) | 30.5 |

Table 2: Key Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment | 2.1 Debye |

Table 3: Mulliken Atomic Charges (Illustrative, Selected Atoms)

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.15 |

| C3 | -0.20 |

| C5 | -0.05 |

| C(methyl) | -0.18 |

Table 4: Calculated Vibrational Frequencies (Illustrative, Selected Modes)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H Stretch |

| 3050-3100 | C-H Aromatic Stretch |

| 2920-2980 | C-H Methyl Stretch |

| 1600-1620 | C=C Aromatic Ring Stretch |

| 1450 | C-N Stretch |

Visualization of Computational Workflows and Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the computational processes and the interrelation of the calculated properties.

Caption: Computational workflow for quantum chemical analysis.

Caption: Interrelation of calculated molecular properties.

Conclusion and Future Directions

This guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. The described methodologies for geometry optimization, vibrational analysis, and electronic property calculation offer a robust framework for characterizing this and related molecules. The insights gained from these computational studies, such as the HOMO-LUMO gap and molecular electrostatic potential, are invaluable for understanding the molecule's reactivity and potential as a drug candidate. For drug development professionals, integrating these computational techniques early in the discovery pipeline can significantly streamline the process of identifying and optimizing lead compounds, ultimately accelerating the journey from molecule to medicine. Future work should focus on performing these calculations on a series of related indole derivatives to establish clear structure-activity relationships (SAR) and to build predictive models for biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Methyl-2-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document synthesizes known data regarding its synthesis, physicochemical properties, and biological relevance. Furthermore, based on the crystallographic analysis of closely related indole derivatives, a detailed projection of its likely crystal structure, molecular geometry, and intermolecular interactions is presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this indole scaffold in drug discovery and materials science.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The derivative, this compound, has garnered attention for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Understanding the three-dimensional structure and packing of this molecule in the solid state is crucial for elucidating structure-activity relationships (SAR), optimizing its pharmacological profile, and developing novel crystalline forms with desired physicochemical properties.

This guide outlines the prevalent synthetic route to this compound, summarizes its known physicochemical data, and explores its potential biological significance. The core of this document is a detailed, predictive analysis of its crystal structure, drawing upon established principles of intermolecular interactions observed in analogous indole-containing crystals.

Synthesis and Physicochemical Properties

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of p-tolylhydrazine and acetophenone.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | [8] |

| Molecular Weight | 207.27 g/mol | [8] |

| Melting Point | 214-215 °C | [8] |

| Appearance | Off-white to light yellow solid | [8] |

| CAS Number | 13228-36-9 | [8] |

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on established methods.[5][7]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetophenone

-

Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and acetophenone (1-1.2 equivalents) is suspended in a suitable solvent like glacial acetic acid.

-

The reaction mixture is heated to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol, to yield this compound as a crystalline solid.

Predicted Crystal Structure and Intermolecular Interactions

While a specific crystallographic study for this compound is not available, an analysis of related indole derivatives allows for a robust prediction of its solid-state structure.

Molecular Geometry

The this compound molecule consists of a planar indole ring system substituted with a methyl group at the 5-position and a phenyl group at the 2-position. The key conformational variable is the torsion angle between the planes of the indole and phenyl rings. Due to steric hindrance between the ortho-protons of the phenyl ring and the hydrogen at the 3-position of the indole, a significant dihedral angle is expected, leading to a non-planar conformation.

Intermolecular Interactions

The crystal packing of this compound is anticipated to be dominated by a combination of hydrogen bonding and π-stacking interactions.

-

N-H···π Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. It is likely to form N-H···π interactions with the electron-rich π-system of the phenyl or indole rings of neighboring molecules.

-

C-H···π Interactions: Aromatic and methyl C-H groups can act as weak hydrogen bond donors, forming C-H···π interactions with adjacent aromatic rings.

-

π-π Stacking: The planar indole and phenyl rings are expected to engage in π-π stacking interactions, which are a significant cohesive force in the crystals of aromatic compounds. These can occur in either a parallel-displaced or a T-shaped arrangement.

In the absence of strong hydrogen bond acceptors in the molecule itself, the formation of N-H···N or N-H···O hydrogen bonds, common in many indole derivatives, would not be the primary packing motif unless a solvate is formed with a hydrogen-bond-accepting solvent.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anticancer agents.[1][3] One of the potential mechanisms of action for the anticancer activity of related 2-phenylindole compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to apoptosis of cancer cells.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival genes.[9]

Conclusion

This compound is a synthetically accessible compound with significant potential in drug discovery. While direct crystallographic data is currently lacking, a predictive analysis based on related structures suggests that its solid-state architecture is governed by a combination of N-H···π hydrogen bonds and π-π stacking interactions. A deeper understanding of its crystal structure through experimental determination will be invaluable for the rational design of new derivatives with enhanced biological activity and optimized pharmaceutical properties. The potential for this class of compounds to modulate critical signaling pathways, such as NF-κB, underscores the importance of continued research in this area.

References

- 1. This compound | 13228-36-9 | Benchchem [benchchem.com]

- 2. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. 13228-36-9|this compound|BLD Pharm [bldpharm.com]

- 9. 1H-Indole, 5-methyl-2-phenyl- | C15H13N | CID 83247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Investigation of the Electronic Properties of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 5-Methyl-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, data presentation, and the logical framework for such an investigation. While a dedicated theoretical study on this compound is not extensively available in the referenced literature, this guide synthesizes methodologies and findings from studies on closely related indole derivatives to present a robust framework for its analysis.

Introduction

This compound belongs to the indole family, a class of heterocyclic organic compounds that are scaffolds in numerous biologically active molecules.[1] The electronic properties of these compounds, such as their frontier molecular orbitals (HOMO and LUMO) and the associated energy gap, are crucial in determining their reactivity, stability, and potential as pharmacological agents or electronic materials.[2][3] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the molecular level.[4][5] This guide outlines the standard computational protocols and expected electronic property data for this compound, based on established theoretical studies of similar molecules.

Computational Protocol

The theoretical investigation of the electronic properties of this compound typically employs DFT calculations. This methodology has been successfully applied to a variety of indole derivatives to predict their molecular structure and electronic characteristics.[4]

A standard computational workflow for this type of analysis is as follows:

-

Molecular Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry of this compound. This is commonly performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5] A suitable basis set, for instance, 6-311++G(d,p), is chosen to ensure a good balance between computational cost and accuracy.[4]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] From these values, other important quantum chemical descriptors can be derived.

The following diagram illustrates the typical workflow for the theoretical investigation of molecular electronic properties.

Electronic Properties

The electronic properties of this compound are key to understanding its chemical behavior. The table below summarizes the quantum chemical parameters that are typically calculated in a theoretical study. Due to the absence of specific data for this compound in the search results, representative values for a structurally related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, are provided for illustrative purposes.[5]

| Electronic Property | Symbol | Formula | Typical Value (eV)[5] |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.3130 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.2678 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.0452 |

| Ionization Potential | IP | -EHOMO | 5.3130 |

| Electron Affinity | EA | -ELUMO | 0.2678 |

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

The following diagram illustrates the relationship between the molecular structure of an indole derivative and its key electronic properties.

Conclusion

The theoretical investigation of the electronic properties of this compound, primarily through DFT calculations, offers profound insights into its molecular behavior. By determining parameters such as HOMO-LUMO energies and the associated energy gap, researchers can predict the compound's reactivity, stability, and potential for various applications. The methodologies and conceptual frameworks presented in this guide, derived from studies on analogous indole structures, provide a solid foundation for conducting and interpreting such theoretical investigations. Further dedicated computational studies on this compound are encouraged to build upon this foundational understanding and to explore its potential in drug design and materials science more thoroughly.

References

- 1. omicsonline.org [omicsonline.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 5-Methyl-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-2-phenyl-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. As a core structural component in a variety of biologically active molecules, it represents a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. While robust quantitative data for the parent compound is limited in publicly available literature, this document compiles and presents data from closely related derivatives to highlight the therapeutic promise of this chemical scaffold. Detailed experimental protocols for key biological assays are provided, alongside visualizations of a critical signaling pathway and experimental workflows to guide further research and development efforts.

Introduction

The indole nucleus is a fundamental structural unit in a vast number of natural products and synthetic compounds with diverse and potent pharmacological activities. The 2-phenyl-1H-indole subclass, in particular, has garnered considerable attention due to its prominent role in medicinal chemistry. The strategic placement of a phenyl group at the 2-position and a methyl group at the 5-position of the indole ring in this compound creates a unique electronic and steric profile, making it an attractive scaffold for therapeutic design. This guide serves as a foundational resource for researchers embarking on the biological evaluation of this compound and its analogues.

Potential Biological Activities and Quantitative Data

While specific biological screening data for the parent this compound is not extensively documented, the evaluation of its derivatives provides strong evidence for its potential in several therapeutic areas. The following sections summarize the key findings for close analogues, with quantitative data presented to illustrate the potential bioactivity of the core scaffold.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary focus of many studies has been on modifications at the 3-position of the indole ring, leading to compounds with potent anti-proliferative properties.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-substituted indoles | MCF-7 (Breast) | Varies | [1][2] |

| 3-substituted indoles | A549 (Lung) | Varies | Not Specified |

| 3-substituted indoles | HeLa (Cervical) | Varies | Not Specified |

| 3-substituted indoles | HepG2 (Liver) | Varies | Not Specified |

Note: The IC50 values for derivatives can vary widely based on the specific substitutions.

Antimicrobial Activity

The this compound scaffold has been identified in natural product extracts exhibiting antimicrobial properties.[3][4] Studies on synthetic derivatives have further confirmed the potential of this chemical class to inhibit the growth of various pathogenic bacteria and fungi.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-based compounds | Staphylococcus aureus | Varies | Not Specified |

| Indole-based compounds | Escherichia coli | Varies | Not Specified |

| Indole-based compounds | Pseudomonas aeruginosa | Varies | Not Specified |

| Indole-based compounds | Candida albicans | Varies | [4] |

Note: MIC values are highly dependent on the specific derivative and the microbial strain tested.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenyl-indole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5]

| Derivative Class | Enzyme | IC50 (µM) | Reference |

| 2-phenyl-indole analogues | COX-1 | Varies | Not Specified |

| 2-phenyl-indole analogues | COX-2 | Varies | [5] |

Note: The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer anti-inflammatory drugs.

Antioxidant Activity

The electron-rich nature of the indole ring suggests an inherent capacity for antioxidant activity through free radical scavenging.[6] This potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Derivative Class | Assay | IC50 (µg/mL) | Reference |

| 3-substituted indoles | DPPH Radical Scavenging | Varies | [1] |

Note: The antioxidant activity is often influenced by the presence of hydrogen-donating groups on the indole or its substituents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate biological screening of this compound and its derivatives. The following sections provide methodologies for the key assays mentioned.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound (dissolved in DMSO)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Screening: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

This compound (dissolved in DMSO)

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound.

-

Incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandins over time using a fluorometric plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

-

This compound (dissolved in methanol or ethanol)

-

DPPH solution (in methanol or ethanol)

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the appropriate solvent.

-

Reaction: In a 96-well plate, mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualization of Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indole-based compounds.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for anticancer activity.

Caption: A typical experimental workflow for in vitro anticancer screening.

Logical Relationship: Drug Discovery Process

The initial biological screening is a critical first step in the broader drug discovery and development process.

Caption: The logical progression of the drug discovery process.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13228-36-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Integrated in vivo and in silico evaluation of antimalarial compounds from Vernonia ambigua leaves identified by GC-MS profiling [frontiersin.org]

- 6. US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis - Google Patents [patents.google.com]

A Technical Guide to the Thermochemical Properties of 5-Methyl-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-Methyl-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry and drug development. Due to the current absence of published experimental thermochemical data for this specific compound, this document provides a comprehensive framework for its determination. It details the requisite experimental and computational methodologies, presents available data for structurally related indole derivatives to offer context, and outlines the workflows necessary for acquiring precise thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a foundational resource for researchers seeking to characterize this and similar molecules.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The derivative this compound, in particular, holds potential for various therapeutic applications. A thorough understanding of its physicochemical properties is crucial for drug design, formulation, and process development. Key among these are its thermochemical data, which govern the molecule's stability, reactivity, and phase behavior.

Currently, a comprehensive set of experimental thermochemical data for this compound is not available in the public domain. This guide, therefore, outlines the established experimental and computational protocols that would be employed to determine these essential properties.

Thermochemical Data of Related Indole Derivatives

To provide a baseline and comparative context, the following tables summarize the available thermochemical data for the closely related compounds, 2-methylindole and 5-methylindole. These values can serve as useful estimates until direct measurements for this compound are performed.

Table 1: Thermochemical Data for 2-Methylindole (C₉H₉N)

| Property | Value | Method | Source |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 85.9 ± 1.7 kJ/mol | Combustion Calorimetry | [1] |

| Standard Molar Entropy (gas, 298.15 K) | 374.3 J/(mol·K) | Adiabatic Calorimetry | [1] |

| Molar Heat Capacity (gas, 298.15 K) | 161.4 J/(mol·K) | Adiabatic Calorimetry | [1] |

| Melting Point | 57-59 °C | (lit.) | [2] |

| Boiling Point | 273 °C | (lit.) | [2] |

Table 2: Physicochemical Properties of 5-Methylindole (C₉H₉N)

| Property | Value | Method | Source |

| Molecular Weight | 131.178 g/mol | - | [3] |

| Melting Point | 58-62 °C | (lit.) | [4] |

| Boiling Point | 267-269 °C | (lit.) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.476 - 2.68 | Estimated | [4] |

| Water Solubility | 467.9 mg/L @ 25 °C | Estimated | [4] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve a suite of calorimetric and analytical techniques. The following protocols are based on established methodologies for organic compounds.[1][5]

Synthesis of this compound

Prior to thermochemical analysis, a pure sample of the target compound is required. The most common and versatile method for this synthesis is the Fischer indole synthesis.[6]

-

Reaction: The synthesis involves the acid-catalyzed reaction of p-tolylhydrazine (or its hydrochloride salt) with acetophenone.

-

Procedure:

-

p-Tolylhydrazine hydrochloride and acetophenone are stirred in a suitable solvent, such as ethanol or glacial acetic acid, to form the corresponding phenylhydrazone intermediate.

-

An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid) is added.[6]

-

The mixture is heated to reflux (typically 80-120 °C) to induce cyclization.

-